molecular formula C12H22N2O4 B1375333 Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate CAS No. 1803598-73-3

Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate

Cat. No. B1375333
M. Wt: 258.31 g/mol
InChI Key: MZJWTYRYPRTYIG-UHFFFAOYSA-N
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Description

Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1803598-73-3 . It has a molecular weight of 258.32 and its molecular formula is C12H22N2O4 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O4/c1-5-17-11(16)14-7-6-9(8-14)13-10(15)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15) . This code provides a specific string of characters that describes the compound’s structure.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its molecular weight is 258.31 and its molecular formula is C12H22N2O4 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates have been synthesized, demonstrating a new reaction pathway and potential applications in organic synthesis and drug development (Carbone et al., 2013).
  • The compound has been involved in reactions leading to the synthesis of azabicyclo[3.2.1]octane, highlighting its versatility in producing complex organic structures (MacorJohn et al., 1998).
  • It has been used in the divergent synthesis of different organic compounds, such as 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, indicating its potential in creating diverse chemical structures (Rossi et al., 2007).

Structural and Molecular Analysis

  • Studies have analyzed the crystal structure of related compounds to understand the supramolecular arrangement influenced by weak intermolecular interactions, which is crucial for designing new materials and drugs (Samipillai et al., 2016).
  • Research has also focused on the thermal, X-ray, and DFT analyses of related compounds, contributing to the understanding of their stability and reactivity, which is valuable for material science and pharmacology (Çolak et al., 2021).

Applications in Drug Development

  • The compound has been used in the synthesis of influenza neuraminidase inhibitors, highlighting its importance in medicinal chemistry and drug design (Wang et al., 2001).
  • It has also been involved in the synthesis of compounds with potential pharmacological activities, such as anti-inflammatory and antiradical properties, underscoring its relevance in developing new therapeutics (Zykova et al., 2016).

Catalysis and Synthesis

  • Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate derivatives have been used as catalysts in alkoxycarbonylation of alkenes, a significant reaction in industrial chemistry (Dong et al., 2017).
  • The compound has enabled the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, which are important for the preparation of N-fused heterocycles (Ghaedi et al., 2015).

properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-5-17-11(16)14-7-6-9(8-14)13-10(15)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJWTYRYPRTYIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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